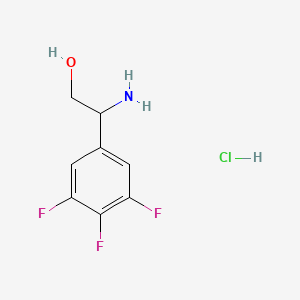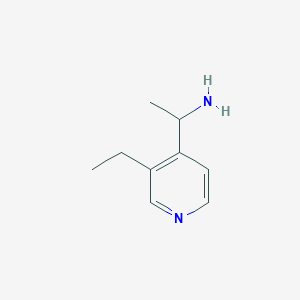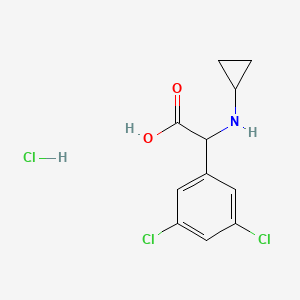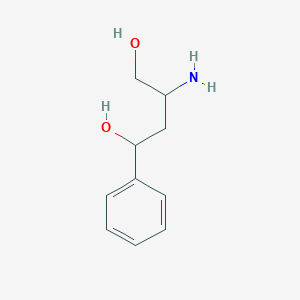![molecular formula C18H20O4 B1376621 3-[4-(苄氧基)苯基]-3-羟基-2,2-二甲基丙酸 CAS No. 1423024-52-5](/img/structure/B1376621.png)
3-[4-(苄氧基)苯基]-3-羟基-2,2-二甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.科学研究应用
Tubulin Polymerization Inhibition
This compound has been utilized in the design and synthesis of conjugates that exhibit inhibitory activity against tubulin polymerization. Such activity is crucial in the development of potential anticancer agents, as it can disrupt the mitotic process in cancer cells, leading to apoptosis . For instance, specific conjugates containing the benzyloxyphenyl moiety have shown significant cytotoxicity against breast, cervical, and prostate cancer cell lines without affecting normal cell lines .
EGFR-TK Targeting for Anticancer Therapy
Derivatives of this compound have been synthesized as part of new oxadiazole and pyrazoline derivatives, acting as anti-proliferative agents targeting EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase). These derivatives have shown potent anticancer activity against various human cancer cell lines, including HCT116, HepG-2, and MCF7, while being safe towards normal cells . The EGFR-TK is a critical target in cancer therapy due to its role in controlling cell proliferation and differentiation.
EGFR Kinase Inhibitory Activity
The benzyloxyphenyl group has been incorporated into novel series of bipyrazole derivatives, which were evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7, A549, HCT-116, and SiHa . The inhibition of EGFR kinase is a promising approach in cancer treatment, as it can lead to the suppression of cancer cell growth and proliferation.
Synthesis of Substituted Benzoic Acids
In organic synthesis, the benzyloxyphenyl group can be used to prepare substituted benzoic acids through oxidative degradation of alkyl side-chains. This process is typically carried out using hot acidic permanganate solutions or catalyzed air-oxidations, which are essential in industrial-scale organic syntheses .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to predict their binding modes at various active sites of proteins. This application is vital in drug design and discovery, as it helps in understanding the interaction between potential drug candidates and their target proteins .
Design of Pyrazole Hybrid Chalcone Conjugates
Pyrazole hybrid chalcone conjugates containing the benzyloxyphenyl group have been designed and synthesized for their potential as anticancer agents. These conjugates have been characterized and evaluated for their cytotoxicity and tubulin polymerization inhibitory activity, demonstrating their versatility in medicinal chemistry applications .
Antiproliferative Agents in Cancer Research
The compound’s framework has been incorporated into the design of antiproliferative agents, which are studied for their effectiveness against various cancer cell lines. These studies contribute to the ongoing research in finding new and effective treatments for cancer .
Free Radical Reactions in Organic Chemistry
The benzyloxyphenyl group is also significant in the study of free radical reactions, particularly at the benzylic position. Understanding these reactions is essential for the development of new synthetic methodologies in organic chemistry .
属性
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTLDDCFPJNPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


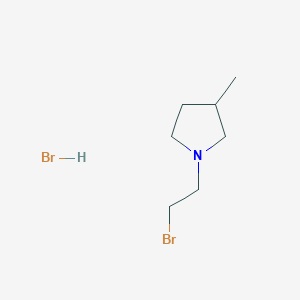
amine hydrochloride](/img/structure/B1376545.png)

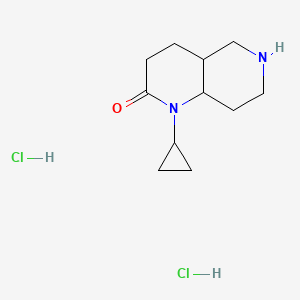
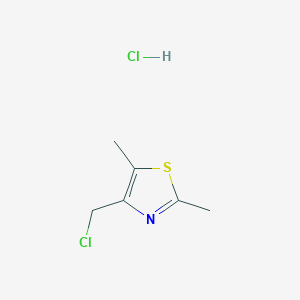

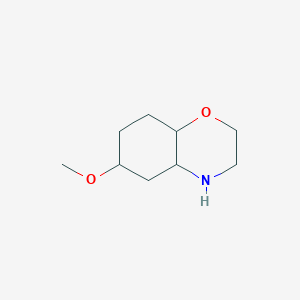
amine hydrochloride](/img/structure/B1376555.png)

